N-(2-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(2-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroquinazoline core, which is further functionalized with a carboxamide group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:
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Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazoline ring system.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. For example, 2-fluoroaniline can be reacted with the quinazoline intermediate under suitable conditions to attach the fluorophenyl group.
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Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinazoline ring, leading to the formation of quinazoline derivatives with different oxidation states.
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Reduction: : Reduction reactions can be used to modify the quinazoline ring or the carboxamide group, potentially leading to the formation of amine derivatives.
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Substitution: : The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide or nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Quinazoline derivatives are known for their activity against a range of biological targets, including enzymes and receptors, making them valuable in the development of therapeutic agents.
Medicine
In medicine, this compound and its derivatives have been investigated for their potential to treat various diseases, such as cancer, inflammation, and infectious diseases. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the quinazoline core provides a scaffold for interaction with the target site. The carboxamide group may participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Uniqueness
N-(2-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it distinct from its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-11-6-2-4-8-13(11)19-15(20)14-10-5-1-3-7-12(10)17-9-18-14/h2,4,6,8-9H,1,3,5,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAGDCWEINJWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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